molecular formula C11H9ClN2OS B5636783 5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B5636783
M. Wt: 252.72 g/mol
InChI Key: WSYRBSHTKGZZFQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a small molecule featuring a thiophene-2-carboxamide backbone with a 5-chloro substituent and an N-(pyridin-2-ylmethyl) group. The pyridin-2-ylmethyl group may enhance hydrogen bonding and π-π stacking interactions with biological targets, while the chloro substituent likely contributes to electronic effects and metabolic stability.

Properties

IUPAC Name

5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-10-5-4-9(16-10)11(15)14-7-8-3-1-2-6-13-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYRBSHTKGZZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Variations in Amide Substituents

Pyridine Derivatives
  • 5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide (): This analogue replaces the pyridin-2-ylmethyl group with a pyridin-4-ylmethyl moiety bearing a thiophen-3-yl substituent. The altered substitution pattern may influence target selectivity due to steric and electronic differences.
Arylacryloylphenyl Derivatives

describes chalcone-based compounds (e.g., 4b , 4c ) with extended conjugated systems (e.g., 4-hydroxyphenyl, 3,4-dimethoxyphenyl). These derivatives exhibit higher molecular weights (e.g., 384.8–447.7 g/mol) and variable melting points (145–212°C), indicating diverse crystallinity and stability profiles. Their bulky substituents may limit bioavailability compared to the pyridin-2-ylmethyl analogue.

Structural Analogues with Heterocyclic Moieties

  • Rivaroxaban (BAY 59-7939) (): A clinically approved Factor Xa inhibitor with a 1,3-oxazolidin-5-ylmethyl group and 3-oxomorpholine substituent. The oxazolidinone ring and morpholine moiety are critical for binding to Factor Xa’s S1 and S4 pockets, respectively. The absence of these groups in 5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide likely diminishes anticoagulant efficacy.
  • Compound 1j (): Features a 2-methyl-6-carbamoylphenyl group and a 2-oxopyridin-1(2H)-yl substituent. This structure highlights the importance of hydrogen-bond acceptor/donor groups in modulating enzyme inhibition.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Key Substituents
Target Compound ~288.75* ~3.5† N/A Pyridin-2-ylmethyl
5-Chloro-N-(quinolin-3-yl) analogue 288.75 4.01 N/A Quinolin-3-yl
Chalcone derivative (4b) 384.8 N/A 210–212 4-(3-(4-hydroxyphenyl)acryloyl)phenyl
Rivaroxaban 435.88 1.9‡ N/A Oxazolidinone, morpholine

*Estimated based on molecular formula; †Predicted using fragment-based methods; ‡Reported in .

  • Solubility and Stability : The crystalline form of a related compound in demonstrates enhanced stability under high humidity, suggesting that solid-state modifications could improve the target compound’s formulation.

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